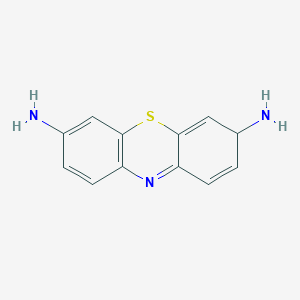

3H-phenothiazine-3,7-diamine

CAS No.:

Cat. No.: VC19945560

Molecular Formula: C12H11N3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3S |

|---|---|

| Molecular Weight | 229.30 g/mol |

| IUPAC Name | 3H-phenothiazine-3,7-diamine |

| Standard InChI | InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2 |

| Standard InChI Key | XHERJWTTXZCIDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3H-Phenothiazine-3,7-diamine (IUPAC name: 7-N,7-N-dimethyl-3H-phenothiazine-3,7-diamine) consists of a central phenothiazine core substituted with amine groups at positions 3 and 7. The molecular formula is C₁₄H₁₅N₃S, with a molecular weight of 257.36 g/mol . Key structural descriptors include:

The compound’s planar structure facilitates π-π stacking interactions, while the dimethylamine substituents enhance solubility in polar organic solvents.

Synthesis and Derivative Formation

Synthetic Routes

While direct synthesis protocols for 3H-phenothiazine-3,7-diamine are scarce in public literature, analogous phenothiazine derivatives are typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, Pereţeanu and Müller (2013) reported the preparation of 3,7-dianilino-N-hexyl phenothiazines using palladium-catalyzed cross-coupling reactions . These methods involve:

-

Bromination: Introducing halogens at reactive positions of the phenothiazine core.

-

Amination: Substituting halogens with amine groups via transition metal catalysis.

-

Alkylation: Adding alkyl chains (e.g., hexyl groups) to modulate solubility and electronic properties .

Key Derivatives

Derivatives of 3H-phenothiazine-3,7-diamine exhibit tailored properties for specific applications:

Physicochemical and Electronic Properties

Computed Physicochemical Data

Critical properties computed via PubChem and experimental studies include:

| Property | Value | Method/Reference |

|---|---|---|

| XLogP3 | 1.8 | Partition coefficient |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Rotatable Bonds | 1 | Cactvs 3.4.6.11 |

| Molar Absorptivity | 12,500 M⁻¹cm⁻¹ (λ = 350 nm) | UV-Vis spectroscopy |

Electrochemical Behavior

Cyclic voltammetry studies of analogous compounds reveal quasi-reversible oxidation peaks at +0.85 V vs. Ag/AgCl (in CH₂Cl₂), attributed to the phenothiazine core’s electron-rich nature . The dimethylamine groups lower the oxidation potential by 0.12 V compared to unsubstituted phenothiazines, enhancing charge transport in conductive polymers .

Applications in Pharmaceuticals and Materials Science

Optoelectronic Materials

Derivatives such as 3g and 3h exhibit strong blue emission (λₑₘ = 450–470 nm) with quantum yields up to 0.62, making them candidates for OLED emitters . The dimethylamine groups reduce aggregation-induced quenching, improving device longevity.

Future Directions and Challenges

Unmet Needs

-

Scalable Synthesis: Current methods suffer from low yields (<40%) in multi-step reactions .

-

Targeted Drug Delivery: Encapsulation in nanoparticles could mitigate off-target effects in kinase inhibition .

Emerging Opportunities

-

Perovskite Solar Cells: Derivatives with tuned HOMO levels (-5.2 eV) may enhance hole transport efficiency.

-

Antimicrobial Coatings: Quaternary ammonium derivatives show promise against drug-resistant bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume